molecular formula C33H72Br2N2 B2841739 N1,N5-Didodecyl-N1,N1,N5,N5-tetramethylpentane-1,5-diaminium bromide CAS No. 18464-25-0

N1,N5-Didodecyl-N1,N1,N5,N5-tetramethylpentane-1,5-diaminium bromide

Cat. No.: B2841739
CAS No.: 18464-25-0
M. Wt: 656.761
InChI Key: WBKKEPDHDRCIOA-UHFFFAOYSA-L
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Description

N1,N5-Didodecyl-N1,N1,N5,N5-tetramethylpentane-1,5-diaminium bromide is a chemical compound with the molecular formula C33H72Br2N2. It is a bromide salt of a diamine derivative, characterized by its long alkyl chains and multiple methyl groups. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process. The initial step involves the reaction of pentane-1,5-diamine with an alkylating agent, such as dodecyl bromide, under controlled conditions to form the intermediate diamine. Subsequent methylation reactions introduce the methyl groups at the nitrogen atoms.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors designed to handle large volumes of reactants. The process involves continuous monitoring of reaction conditions, such as temperature and pressure, to ensure the formation of the desired product with high purity. The final product is purified through crystallization or other suitable methods to achieve the required purity levels.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions can occur, where the bromide ions are replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

  • Reduction: Lithium aluminum hydride (LiAlH4)

  • Substitution: Various nucleophiles, such as alkyl halides or amines

Major Products Formed:

  • Oxidation: Various oxidized derivatives, depending on the extent of oxidation.

  • Reduction: Reduced forms of the compound, potentially leading to the formation of amines.

  • Substitution: Substituted derivatives where the bromide ions are replaced by other functional groups.

Scientific Research Applications

Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules. Its long alkyl chains make it useful in studying lipid interactions and membrane biology.

Biology: In biological research, the compound is employed to investigate cell membrane properties and interactions. It can be used to modify surfaces of biological membranes or as a probe to study membrane-associated processes.

Industry: In industrial applications, the compound is used in the formulation of surfactants, lubricants, and other products that require amphiphilic properties. Its ability to form stable complexes with other molecules makes it valuable in various chemical processes.

Mechanism of Action

The mechanism by which N1,N5-Didodecyl-N1,N1,N5,N5-tetramethylpentane-1,5-diaminium bromide exerts its effects involves its interaction with biological membranes and other molecules. The long alkyl chains interact with lipid bilayers, altering membrane fluidity and permeability. The compound can also form complexes with other molecules, influencing their behavior and properties.

Molecular Targets and Pathways Involved:

  • Membrane Interactions: The compound targets cell membranes, affecting their structure and function.

  • Complex Formation: It interacts with various biomolecules, forming stable complexes that can alter biological processes.

Comparison with Similar Compounds

  • N1,N1,N5,N5-Tetramethylnaphthalene-1,5-diamine

  • Didodecylamine

  • Tetramethylpentane-1,5-diamine

Uniqueness: N1,N5-Didodecyl-N1,N1,N5,N5-tetramethylpentane-1,5-diaminium bromide is unique due to its combination of long alkyl chains and multiple methyl groups, which confer amphiphilic properties and the ability to form stable complexes. This combination of features distinguishes it from other similar compounds, making it particularly useful in applications requiring both hydrophobic and hydrophilic interactions.

Properties

IUPAC Name

dodecyl-[5-[dodecyl(dimethyl)azaniumyl]pentyl]-dimethylazanium;dibromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H72N2.2BrH/c1-7-9-11-13-15-17-19-21-23-26-30-34(3,4)32-28-25-29-33-35(5,6)31-27-24-22-20-18-16-14-12-10-8-2;;/h7-33H2,1-6H3;2*1H/q+2;;/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBKKEPDHDRCIOA-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)CCCCC[N+](C)(C)CCCCCCCCCCCC.[Br-].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H72Br2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

656.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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